METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE
Brand Name: Vulcanchem
CAS No.: 1448045-53-1
VCID: VC5230465
InChI: InChI=1S/C22H23NO5S/c1-28-22(25)16-9-7-15(8-10-16)21(24)23-17-11-12-18(23)14-20(13-17)29(26,27)19-5-3-2-4-6-19/h2-10,17-18,20H,11-14H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C22H23NO5S
Molecular Weight: 413.49

METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE

CAS No.: 1448045-53-1

Cat. No.: VC5230465

Molecular Formula: C22H23NO5S

Molecular Weight: 413.49

* For research use only. Not for human or veterinary use.

METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE - 1448045-53-1

Specification

CAS No. 1448045-53-1
Molecular Formula C22H23NO5S
Molecular Weight 413.49
IUPAC Name methyl 4-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate
Standard InChI InChI=1S/C22H23NO5S/c1-28-22(25)16-9-7-15(8-10-16)21(24)23-17-11-12-18(23)14-20(13-17)29(26,27)19-5-3-2-4-6-19/h2-10,17-18,20H,11-14H2,1H3
Standard InChI Key CILXXCFVXYIHLN-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4

Introduction

Structural and Chemical Characterization

Core Bicyclic Framework

The compound’s defining feature is the 8-azabicyclo[3.2.1]octane core, a nitrogen-containing bicyclic structure analogous to tropane alkaloids like cocaine . This framework consists of a seven-membered ring system with a bridge between carbons 1 and 5, creating a rigid, three-dimensional geometry critical for interactions with biological targets . The nitrogen atom at position 8 is substituted with a carbonyl group linked to a benzoate moiety, while position 3 is modified with a benzenesulfonyl group .

Substituent Analysis

  • Benzoate Ester (Methyl 4-Carbonylbenzoate): The para-position of the benzene ring is esterified with a methyl group, enhancing lipophilicity and potentially improving membrane permeability .

  • Benzenesulfonyl Group: The sulfonyl moiety at position 3 introduces strong electron-withdrawing effects, which may stabilize the molecule against metabolic degradation .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₃NO₅S
Molecular Weight413.5 g/mol
CAS Number1705272-78-1
Density/Boiling PointNot Reported

Synthetic Pathways and Challenges

Core Assembly

The synthesis of 8-azabicyclo[3.2.1]octane derivatives typically begins with a Robinson-Schöpf reaction, condensing glutaraldehyde with an N-methyl-Δ¹-pyrrolinium salt to form the bicyclic amine . For this compound, subsequent functionalization steps likely involve:

  • Sulfonylation: Introducing the benzenesulfonyl group via nucleophilic substitution or electrophilic aromatic substitution .

  • Esterification: Coupling the bicyclic amine with methyl 4-(chlorocarbonyl)benzoate under basic conditions .

Stereochemical Considerations

The stereochemistry at positions 3 and 8 is critical for biological activity. For example, cocaine’s potency depends on the exo-orientation of its ester groups . While stereochemical data for this compound are unavailable, analogous syntheses use chiral auxiliaries or asymmetric catalysis to control configuration .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (partition coefficient) is estimated to be moderate (~2.5–3.5), balancing the hydrophilic sulfonyl group and hydrophobic aromatic rings. This property suggests adequate blood-brain barrier penetration, a trait shared with tropane alkaloids .

Stability

Comparative Analysis with Analogues

Methyl 3-Benzoyloxy-8-Methyl-8-Azabicyclo[3.2.1]Octane-4-Carboxylate

This analogue (CAS 50-36-2) shares the tropane core but replaces the sulfonyl group with a benzoyloxy moiety . While both compounds exhibit ester functionalities, the sulfonyl group in the target molecule may reduce metabolic clearance, extending half-life .

Biphenyl-Based LSD1 Inhibitors

The patent EP3632897A1 describes biphenyl compounds with azabicyclic substituents showing nanomolar LSD1 inhibition . Although the target compound lacks a biphenyl system, its benzoate and sulfonyl groups could engage similar binding pockets.

Future Directions and Challenges

Synthetic Optimization

Current routes lack stereochemical control, necessitating advanced techniques like enantioselective catalysis. Additionally, introducing polar groups could improve aqueous solubility for in vivo studies .

Biological Screening

Priority assays should include:

  • LSD1 inhibition (following ’s protocols).

  • Monoamine transporter binding (using radiolabeled ligands) .

  • Cytotoxicity profiling against cancer cell lines.

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